1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride
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Overview
Description
1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H4ClNO4S and a molecular weight of 245.64 g/mol . It is known for its reactivity and is used in various chemical reactions and applications. The compound is typically a white to off-white powder and has a melting point of 198-200°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of phthalic anhydride with sulfonyl chloride in the presence of a catalyst . The reaction is typically carried out under reflux conditions with an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve yield and efficiency . The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would yield a sulfonamide derivative .
Scientific Research Applications
1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide or other derivatives, depending on the nucleophile used . The molecular targets and pathways involved are primarily related to its chemical reactivity rather than biological activity .
Comparison with Similar Compounds
Similar Compounds
1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group.
1,3-dioxo-2,3-dihydro-1H-isoindole-2-propanesulfonyl chloride: This compound has a propanesulfonyl group instead of a sulfonyl chloride group.
Uniqueness
1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity and makes it a valuable reagent in organic synthesis . Its ability to form sulfonamide derivatives is particularly noteworthy and sets it apart from similar compounds .
Properties
IUPAC Name |
1,3-dioxoisoindole-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO4S/c9-15(13,14)4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEUJJPJLQOTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207844-54-0 |
Source
|
Record name | 1,3-dioxo-2,3-dihydro-1H-isoindole-5-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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